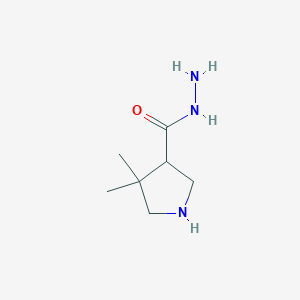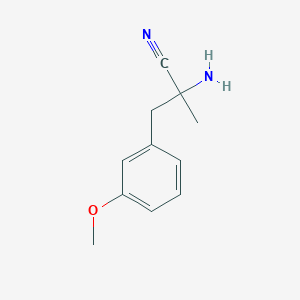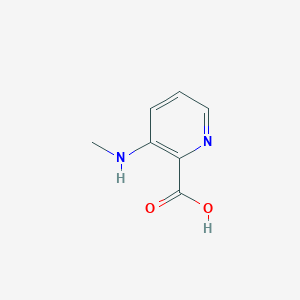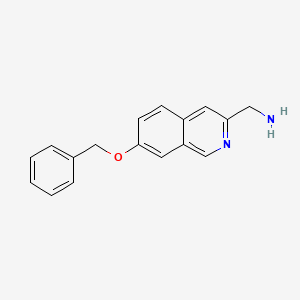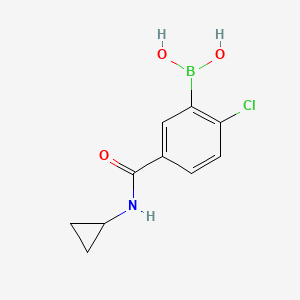
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a chloro group, a cyclopropylcarbamoyl group, and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 2-chloro-5-nitrophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, amine derivatives, and substituted phenylboronic acids, which can be further utilized in various synthetic applications.
Scientific Research Applications
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid has several scientific research applications:
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of advanced materials and polymers due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chloro and cyclopropylcarbamoyl groups, making it less versatile in certain reactions.
2-Chlorophenylboronic acid: Similar structure but lacks the cyclopropylcarbamoyl group, which affects its reactivity and applications.
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and cyclopropylcarbamoyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
Properties
Molecular Formula |
C10H11BClNO3 |
|---|---|
Molecular Weight |
239.46 g/mol |
IUPAC Name |
[2-chloro-5-(cyclopropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BClNO3/c12-9-4-1-6(5-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) |
InChI Key |
ZXCSFHNBVHLHBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CC2)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



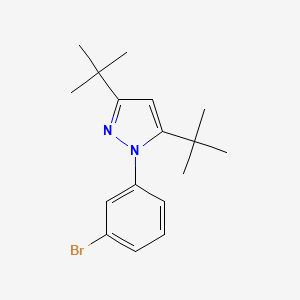
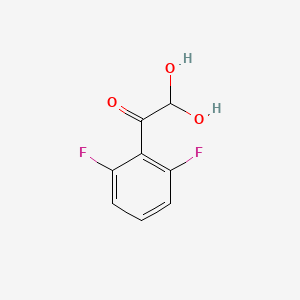
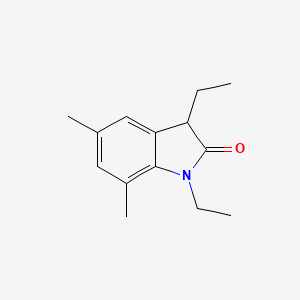
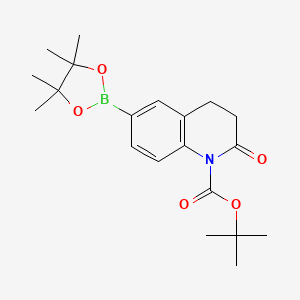
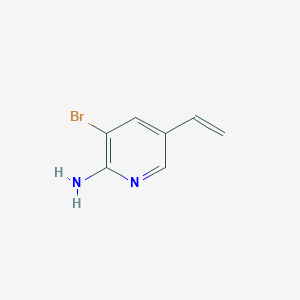
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
